molecular formula C20H27N5O3S2 B2807931 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1207018-14-1

2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2807931
CAS No.: 1207018-14-1
M. Wt: 449.59
InChI Key: LQPTZRVXICIOMH-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a piperazine ring substituted with a 2-cyclopentylacetyl group at the 4-position and a thioether-linked acetamide moiety bearing a furan-2-ylmethyl substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural complexity of this molecule arises from the integration of multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole ring: Imparts metabolic stability and facilitates π-π interactions.
  • Piperazine-cyclopentylacetyl group: Modulates lipophilicity and receptor binding.
  • Furan-2-ylmethyl acetamide: Enhances solubility and influences electronic properties via the oxygen-rich furan ring.

Properties

IUPAC Name

2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S2/c26-17(21-13-16-6-3-11-28-16)14-29-20-23-22-19(30-20)25-9-7-24(8-10-25)18(27)12-15-4-1-2-5-15/h3,6,11,15H,1-2,4-5,7-10,12-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPTZRVXICIOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C20_{20}H27_{27}N5_5O3_3S2_2
  • Molecular Weight : 449.59 g/mol
  • CAS Number : 1171845-75-2

Biological Activity Overview

The biological activities of compounds featuring the 1,3,4-thiadiazole moiety are well-documented, showcasing a range of effects including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound under review has been studied for its potential in these areas.

Antimicrobial Activity

Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate antibacterial activity
Staphylococcus aureusStrong antibacterial activity
Xanthomonas oryzaeNoteworthy antibacterial effects

In vitro studies have demonstrated that derivatives containing the thiadiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is particularly promising. Similar compounds have been tested against various cancer cell lines. For example:

Cell Line IC50_{50} (µg/mL)
MCF-7 (breast cancer)6.80 - 51.56
HeLa (cervical cancer)8.35 - 25.21

These results suggest that the compound may inhibit cancer cell proliferation effectively, with activities comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, research has indicated additional pharmacological properties:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in various models .
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in some thiadiazole derivatives, suggesting potential for protective roles against oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A series of novel thiadiazole derivatives were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects against Xanthomonas oryzae and Staphylococcus aureus, supporting their use as potential agricultural fungicides or antibacterial agents .
  • Anticancer Evaluation : In a comparative study involving various derivatives of thiadiazoles, one compound demonstrated an IC50_{50} value lower than that of standard treatments in multiple cancer cell lines, indicating its potential as an effective anticancer agent .
  • Pharmacological Profile Assessment : A comprehensive review of 1,3,4-thiadiazole derivatives revealed a broad spectrum of biological activities including antimalarial and antileishmanial effects, showcasing their versatility in drug development .

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the potential of compounds similar to 2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide as glucokinase (GK) activators. These compounds are being investigated for their ability to regulate glucose homeostasis without causing hypoglycemia. For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides have shown promising results in improving insulin sensitivity and protecting pancreatic beta cells from apoptosis in diabetic models .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties. The incorporation of the thiadiazole ring in this compound suggests potential activity against various bacterial and fungal strains. Research indicates that derivatives of thiadiazole exhibit significant inhibitory effects on microbial growth, making them candidates for developing new antibiotics .

Anticancer Properties

Compounds containing piperazine and thiadiazole moieties have been explored for anticancer applications. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The unique structure of the compound may enhance its selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 1: Glucokinase Activation

A study published in Diabetes Care investigated the effects of a related compound on glucose metabolism in diabetic mice. The results indicated that chronic treatment led to improved glucose tolerance and reduced risk of dyslipidemia without inducing hypoglycemia . This finding supports the hypothesis that compounds like this compound could serve as effective treatments for type 2 diabetes.

Case Study 2: Antimicrobial Activity

In a laboratory setting, derivatives similar to this compound were tested against a panel of bacterial strains. Results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential use of these compounds in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of 1,3,4-Thiadiazole Derivatives
Compound Name / ID Substituents Melting Point (°C) IR/NMR Features Elemental Analysis (C/H/N) Reference
Target Compound 4-(2-Cyclopentylacetyl)piperazinyl, N-(furan-2-ylmethyl)acetamide N/A* Expected: C=O (1680–1700 cm⁻¹), NH (3300–3400 cm⁻¹), C=N (1600 cm⁻¹) N/A*
4g 4-(4-Fluorophenyl)piperazinyl, 4-chlorophenyl 203–205 NH (3305 cm⁻¹), C=O (1678 cm⁻¹) Calc.: 55.62/4.43/16.22
4h 4-(Furan-2-carbonyl)piperazinyl, 4-chlorophenyl 180–182 C=O (1678 cm⁻¹), furan C-O (1250 cm⁻¹) Calc.: 52.35/5.09/16.07
4i 4-Benzylpiperidinyl, 4-chlorophenyl 162–164 C=O (1678 cm⁻¹), aliphatic CH (2939 cm⁻¹) Calc.: 61.89/5.43/13.12
Compound in 4-(3,4-Dimethoxyphenylacetyl)piperazinyl, 5-methylisoxazolyl N/A C=O (1680 cm⁻¹), aromatic C-O (1240 cm⁻¹)
Compound in 4-Cyclopropanecarbonylpiperazinyl, 5-methylisoxazolyl N/A Cyclopropane C-H (3000–3100 cm⁻¹)

Notes:

  • The furan-2-ylmethyl group may confer improved solubility relative to hydrophobic substituents like benzylpiperidine (4i) .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves forming the thiadiazole core, followed by piperazine coupling and acylation. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF, DMSO) for thiadiazole ring formation and acylation reactions, as they enhance solubility and reaction rates . Maintain temperatures between 60–80°C during coupling steps to balance reactivity and side-product formation .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Catalysts : Sodium hydride or triethylamine can facilitate nucleophilic substitutions in piperazine functionalization .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify thiadiazole (δ 7.5–8.5 ppm for aromatic protons) and acetamide (δ 2.1–2.3 ppm for methyl groups) moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) stretches .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform forced degradation studies in buffers (pH 1–13). Thiadiazole-acetamide derivatives are prone to hydrolysis under extreme acidic/basic conditions, leading to thioether cleavage or piperazine ring opening .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store the compound at –20°C in inert atmospheres (argon) to prevent oxidation .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

  • Byproducts : Unreacted cyclopentylacetyl chloride or incomplete piperazine coupling may generate N-acetylated byproducts. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and remove via solvent extraction .
  • Oxidative Degradation : Thioether oxidation to sulfoxides can occur; use antioxidants (e.g., BHT) during synthesis and storage .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Methodological Answer:

  • Substituent Analysis : Replace the cyclopentyl group with bulkier cyclohexyl or fluorinated aryl groups to test hydrophobic interactions in target binding pockets .
  • Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to stabilize the ring and improve metabolic stability .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with IC₅₀ values .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s acetamide group and target active sites (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Identify critical features (hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Data Normalization : Use Z-score analysis to account for batch effects or plate-to-plate variability in high-throughput screens .

Advanced: What methods identify metabolites in pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer with HILIC chromatography to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites .
  • Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways in rodent models .

Advanced: How can synergistic effects with other therapeutics be evaluated?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cytotoxicity assays (e.g., with cisplatin or doxorubicin) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, DNA repair) modulated by the combination .

Advanced: What strategies elucidate degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), heat (40–60°C), and oxidants (H₂O₂). Analyze degradants via UPLC-PDA-MS .
  • Mechanistic Studies : Use density functional theory (DFT) to predict susceptible bonds (e.g., thioether or piperazine linkages) .

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